Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-
Overview
Description
Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- is a complex organic compound with the molecular formula C15H17NO2S This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various N-substituted benzenesulfonamides
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- has a wide range of applications in scientific research:
Biological Studies: The compound is used to study enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in cells . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase is overexpressed.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-phenylethyl-benzenesulfonamide
- 4-Methyl-N-(1-methyl-3-phenylpropyl)-benzenesulfonamide
- 4-Methyl-N-(2-(1-piperazinyl)ethyl)-benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- stands out due to the presence of the imidazole ring, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing enzyme inhibitors and other bioactive molecules.
Biological Activity
Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-, identified by the CAS number 71795-42-1, is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of benzenesulfonamide derivatives often contributes to their biological activity. The specific compound features a sulfonamide group attached to a 4-methyl substituent and an imidazole ring, which is known for its diverse biological roles. The molecular formula and weight are yet to be fully detailed in the literature.
Table 1: Basic Properties of Benzenesulfonamide Derivative
Property | Value |
---|---|
Chemical Name | Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- |
CAS Registry Number | 71795-42-1 |
Molecular Formula | C₁₅H₁₈N₂O₂S |
Molecular Weight | 298.38 g/mol |
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain benzenesulfonamides can inhibit bacterial growth through mechanisms involving the inhibition of folic acid synthesis, similar to sulfanilamide antibiotics.
A study highlighted the antibacterial efficacy of a related compound against various strains of bacteria, demonstrating an inhibitory concentration (IC50) in the low micromolar range, suggesting strong potential for therapeutic applications against resistant bacterial strains .
Antitumor Activity
The imidazole ring present in the compound has been associated with antitumor activity. Research on structurally similar compounds has indicated that modifications to the imidazole moiety can enhance cytotoxic effects against cancer cell lines. For example, certain benzenesulfonamide derivatives have shown significant activity against human glioblastoma and melanoma cells with IC50 values ranging from 10 to 30 µM .
The mechanisms by which benzenesulfonamide derivatives exert their biological effects are diverse:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
- Interference with Cell Signaling : The presence of the imidazole ring may allow these compounds to interact with cellular receptors or signaling pathways, potentially leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have evaluated the biological activities of benzenesulfonamide derivatives:
- Anticancer Studies : A series of benzenesulfonamide compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the para position of the phenyl ring significantly enhanced activity against A-431 (human epidermoid carcinoma) cells .
- Antimicrobial Efficacy : In a comparative study, several benzenesulfonamides were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had comparable efficacy to standard antibiotics like norfloxacin .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that electron-donating groups on the aromatic rings significantly increased biological activity. Compounds with methyl or methoxy substitutions exhibited enhanced potency against both bacterial and tumor cell lines .
Properties
IUPAC Name |
N-(1-benzylimidazol-2-yl)-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-14-7-9-16(10-8-14)23(21,22)19-17-18-11-12-20(17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTLTJOZWPVKSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222032 | |
Record name | Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71795-42-1 | |
Record name | Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071795421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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